molecular formula C11H13ClN4 B11800240 (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11800240
M. Wt: 236.70 g/mol
InChI Key: NWGIHQYBKRXELW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and an ethyl-substituted triazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the triazole ring with the chlorophenyl and ethyl groups under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its bioactivity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(5-methyl-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to unique biological effects compared to its analogs.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

(4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C11H13ClN4/c1-2-9-14-11(16-15-9)10(13)7-3-5-8(12)6-4-7/h3-6,10H,2,13H2,1H3,(H,14,15,16)

InChI Key

NWGIHQYBKRXELW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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